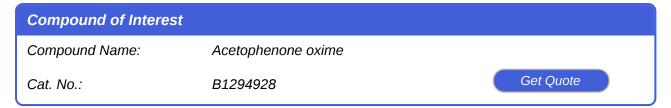


acetophenone oxime melting point and boiling point analysis

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An In-depth Technical Guide to the Physicochemical Analysis of Acetophenone Oxime

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical analysis of the melting and boiling points of **acetophenone oxime** (CAS: 613-91-2), a key intermediate in organic synthesis. The determination of these physical properties is fundamental for substance identification, purity assessment, and the design of experimental and industrial processes. This guide details standard experimental protocols and the underlying principles governing these phase transitions.

Physicochemical Data of Acetophenone Oxime

Acetophenone oxime typically presents as a white to light yellow crystalline solid at room temperature.[1][2] Its key physical properties are summarized below. The variation in reported values can often be attributed to differences in sample purity and the specific analytical techniques employed.[1]



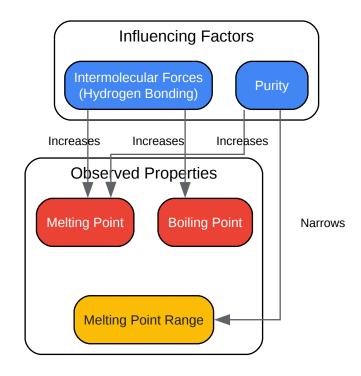
Property	Value	Conditions
Melting Point	55 - 62 °C	Atmospheric Pressure
Boiling Point	~245 °C	Atmospheric Pressure (760 mmHg)[1][3][4]
118 - 120 °C	Reduced Pressure (20 mmHg) [1][2][5][6][7][8]	
Density	~1.11 g/mL	at 25 °C[1][2][6][7][8]
Molecular Formula	C ₈ H ₉ NO	
Molecular Weight	135.16 g/mol	-

Note: The reported melting point range varies across sources, with common ranges cited as 55-60 °C[1][2][6][7][8][9], 58-60 °C[3][5], and 58.0-62.0 °C.

Analysis of Thermal Properties

The relatively high boiling point of **acetophenone oxime** at standard pressure is indicative of significant intermolecular forces.[1] The presence of the hydroxyl (-OH) group on the oxime functional group allows for hydrogen bonding, which requires substantial kinetic energy to overcome during the transition from the liquid to the gaseous phase.[1] The melting point is a characteristic property for a pure crystalline solid, and any deviation or broadening of the melting range typically suggests the presence of impurities.[10]





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Caption: Logical relationship of factors influencing phase transitions.

Experimental Protocols

The following sections describe standardized methodologies for the determination of the melting and boiling points of a solid organic compound such as **acetophenone oxime**.

Melting Point Determination

The melting point of a solid is the temperature range over which it transitions from the solid to the liquid phase. For a pure substance, this range is typically narrow. This procedure is critical for both identification and purity assessment.[10]

Apparatus:

- Melting point apparatus (e.g., DigiMelt, Barnstead Electrothermal)[10][11][12]
- Capillary tubes (sealed at one end)
- Mortar and pestle

Foundational & Exploratory



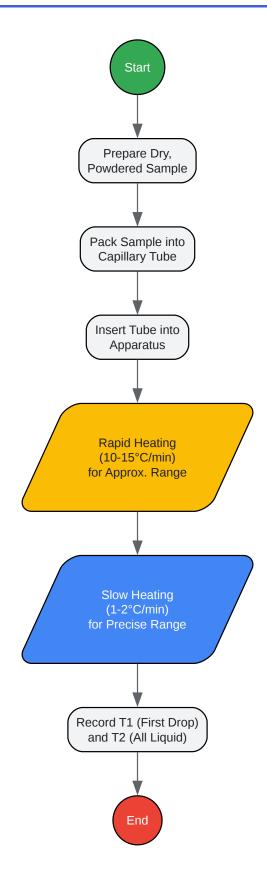


Spatula

Procedure:

- Sample Preparation: Ensure the **acetophenone oxime** sample is completely dry. If necessary, grind the crystalline solid into a fine powder using a clean, dry mortar and pestle.
- Capillary Tube Packing: Tap the open end of a capillary tube into the powder sample. A small amount of solid (approximately 1-2 mm in height) should enter the tube. Invert the tube and gently tap it on a hard surface to pack the sample tightly into the sealed end.
- Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.
- Approximate Determination: Conduct a rapid heating run (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.
- Accurate Determination: Prepare a new sample and place it in the apparatus. Set the starting temperature to about 20 °C below the approximate melting point found in the previous step. Heat at a slow, controlled rate (1-2 °C per minute) to ensure thermal equilibrium.[10]
- Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁ - T₂.
- (Optional) Mixed Melting Point: To confirm the identity of an unknown sample suspected to be acetophenone oxime, mix it in a 50:50 ratio with a known, pure sample of acetophenone oxime. If there is no depression or broadening of the melting point range compared to the pure sample, the unknown is confirmed.[10]





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Caption: Experimental workflow for melting point determination.



Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since **acetophenone oxime** has a high boiling point at standard pressure, it is often determined under reduced pressure (vacuum) to prevent decomposition.

Apparatus:

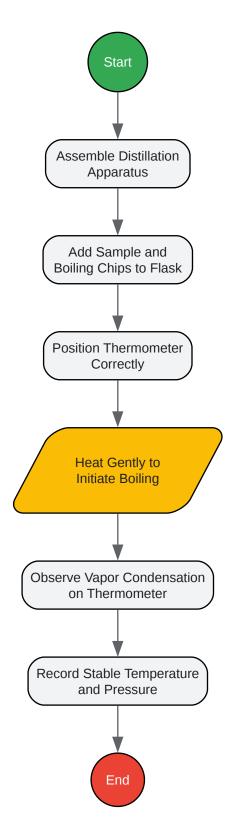
- Distillation flask (e.g., round-bottom flask)
- Condenser
- Thermometer and adapter
- Heat source (heating mantle or oil bath)
- · Boiling chips or magnetic stirrer
- Vacuum source and manometer (for reduced pressure measurements)

Procedure:

- Apparatus Assembly: Place a small amount of acetophenone oxime into the distillation flask along with a few boiling chips to ensure smooth boiling.
- Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
- · Heating: Begin heating the flask gently.
- Equilibrium Establishment: As the liquid boils, vapor will rise and condense on the thermometer bulb. The temperature will stabilize when the vapor and liquid are in equilibrium.
- Data Recording: Record the stable temperature as the boiling point. It is crucial to also record the atmospheric pressure at which the measurement is taken. For reduced pressure



measurements, record the pressure from the manometer.



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Caption: Generalized workflow for boiling point determination.

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